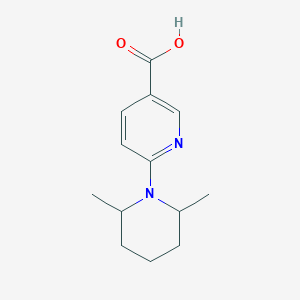

6-(2,6-Dimethylpiperidin-1-yl)nicotinic acid

CAS No.: 1019360-24-7

Cat. No.: VC3038575

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1019360-24-7 |

|---|---|

| Molecular Formula | C13H18N2O2 |

| Molecular Weight | 234.29 g/mol |

| IUPAC Name | 6-(2,6-dimethylpiperidin-1-yl)pyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C13H18N2O2/c1-9-4-3-5-10(2)15(9)12-7-6-11(8-14-12)13(16)17/h6-10H,3-5H2,1-2H3,(H,16,17) |

| Standard InChI Key | CJRPDVJPDKWOIN-UHFFFAOYSA-N |

| SMILES | CC1CCCC(N1C2=NC=C(C=C2)C(=O)O)C |

| Canonical SMILES | CC1CCCC(N1C2=NC=C(C=C2)C(=O)O)C |

Introduction

Structural Characteristics and Physical Properties

6-(2,6-Dimethylpiperidin-1-yl)nicotinic acid is a hybrid molecule consisting of a nicotinic acid core (pyridine-3-carboxylic acid) with a 2,6-dimethylpiperidine substituent at the 6-position of the pyridine ring. The structure embodies key features that contribute to its chemical behavior and potential biological activities.

Molecular Structure

The compound features a pyridine ring with a carboxylic acid group at the 3-position, characteristic of nicotinic acid. The distinct feature is the 2,6-dimethylpiperidine moiety attached at the 6-position of the pyridine ring. This structural arrangement creates a molecule with multiple functional groups that can participate in various chemical interactions and biological processes.

Physical Properties

While specific experimental data for 6-(2,6-Dimethylpiperidin-1-yl)nicotinic acid is limited, its properties can be extrapolated from related compounds. Based on the properties of nicotinic acid and similar derivatives, the following physical characteristics can be estimated:

The presence of the 2,6-dimethylpiperidine group likely increases the compound's lipophilicity compared to nicotinic acid, potentially affecting its pharmacokinetic properties and membrane permeability.

Chemical Properties and Reactivity

The chemical behavior of 6-(2,6-Dimethylpiperidin-1-yl)nicotinic acid is governed by its functional groups: the carboxylic acid moiety and the tertiary amine of the piperidine ring.

Acid-Base Properties

The compound possesses amphoteric characteristics due to:

-

The carboxylic acid group, which can donate a proton

-

The tertiary amine in the piperidine ring, which can accept a proton

This dual functionality creates a zwitterionic character at certain pH values, affecting its solubility profile across different pH environments. The compound likely exhibits pH-dependent solubility, with improved solubility in both strongly acidic and basic conditions.

Reactivity Patterns

The carboxylic acid group can undergo typical reactions such as:

-

Esterification to form esters

-

Amidation to form amides

-

Salt formation with bases

The tertiary amine can participate in:

-

Alkylation reactions

-

Complex formation with metal ions

-

Hydrogen bonding

These reactive sites make the compound versatile for further chemical modifications and derivatization.

Synthesis Methods

The synthesis of 6-(2,6-Dimethylpiperidin-1-yl)nicotinic acid can be approached through several strategies based on methodologies used for similar compounds.

Nicotinic acid is known to exhibit anti-inflammatory effects, particularly through modulation of inflammatory markers and adipokines . The systematic review by cited studies demonstrates that nicotinic acid administration reduces CRP levels (SMD: -0.88, 95% CI: -1.46 to -0.30, p = 0.003) and has significant effects on TNF-α and adipokines .

The 6-(2,6-Dimethylpiperidin-1-yl) modification may alter these properties by:

-

Improving lipophilicity and cellular penetration

-

Modifying receptor binding profiles

-

Altering metabolic stability

Lipid-Modifying Effects

Nicotinic acid reduces synthesis of LDL-C, VLDL-C, lipoprotein(a), and triglycerides, while increasing HDL-C . These effects are partly mediated through:

-

Activation of G protein-coupled receptors (HCA₂ and HCA₃)

-

Inhibition of cyclic adenosine monophosphate (cAMP) production

-

Suppression of free fatty acid release

-

Inhibition of diacylglycerol O-acyltransferase 2 (DGAT2)

The 2,6-dimethylpiperidine modification might affect these mechanisms by:

-

Altering receptor binding affinity and selectivity

-

Modifying pharmacokinetic properties

-

Potentially providing tissue-specific targeting

Structure-Activity Relationships

Understanding the relationship between structural features and biological activity is crucial for optimizing the therapeutic potential of 6-(2,6-Dimethylpiperidin-1-yl)nicotinic acid.

Key Structural Features

| Structural Element | Potential Contribution to Activity |

|---|---|

| Carboxylic Acid Group | Essential for hydrogen bonding and ionic interactions with target proteins; may contribute to anti-inflammatory activity |

| Pyridine Ring | Provides rigidity and planarity; serves as a hydrogen bond acceptor; contributes to π-π stacking interactions |

| 2,6-Dimethylpiperidine | Increases lipophilicity; may enhance binding to specific protein pockets; provides conformational constraints |

| Methyl Groups | Fine-tune lipophilicity and steric properties; may protect against metabolic degradation |

Comparison with Related Compounds

Comparing 6-(2,6-Dimethylpiperidin-1-yl)nicotinic acid with related compounds provides insight into structure-activity relationships:

Analytical Characterization

Comprehensive analytical characterization is essential for structure confirmation, purity assessment, and quality control of 6-(2,6-Dimethylpiperidin-1-yl)nicotinic acid.

Nuclear Magnetic Resonance (NMR)

Expected key signals in ¹H NMR (based on structural analysis):

-

Pyridine ring protons: δ 7.5-9.0 ppm (multiple signals)

-

Piperidine ring protons: δ 1.5-3.5 ppm (complex multiplets)

-

Methyl groups: δ 0.8-1.2 ppm (doublets)

-

Carboxylic acid proton: δ 12-13 ppm (broad singlet)

¹³C NMR would show characteristic signals for:

-

Carboxylic carbon: δ 165-175 ppm

-

Aromatic carbons: δ 120-160 ppm

-

Piperidine carbons: δ 25-60 ppm

-

Methyl carbons: δ 15-25 ppm

Infrared Spectroscopy (IR)

Expected characteristic bands:

-

O-H stretching (carboxylic acid): 2500-3300 cm⁻¹ (broad)

-

C=O stretching (carboxylic acid): 1700-1730 cm⁻¹

-

C=N and C=C stretching (pyridine): 1400-1600 cm⁻¹

-

C-H stretching (methyl groups): 2850-2950 cm⁻¹

Mass Spectrometry

Expected features:

-

Molecular ion peak at m/z 234 ([M]⁺)

-

Fragment ions corresponding to loss of CO₂H (m/z 189)

-

Fragment corresponding to 2,6-dimethylpiperidine (m/z 113)

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) would be suitable for purity assessment and quantification:

-

Reverse-phase C18 column

-

Mobile phase: gradient of acetonitrile/water with 0.1% formic acid

-

UV detection at 254-280 nm

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume